molecular formula C12H12O4 B8727099 7-Hydroxy-3,5,6-trimethylbenzofuran-2-carboxylic acid

7-Hydroxy-3,5,6-trimethylbenzofuran-2-carboxylic acid

Cat. No. B8727099
M. Wt: 220.22 g/mol
InChI Key: GKPLTYNXCQXZSI-UHFFFAOYSA-N
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Patent
US04778805

Procedure details

Ethyl 7-hydroxy-3,5,6-trimethylbenzofuran-2-carboxylate (90 g, 0.37 mole) (from Example 2, Step 3) was dissolved in 1:1 MeOH/THF (600 mL) and cooled to 0° C. Dropwise addition of 2N NaOH (750 mL) followed by warming to room temperature for a 2 hr period effected saponification of the ester. The reaction was acidified with conc. HCl (150 mL) and the product extracted into EtOAc, dried (Na2SO4) and the solvent evaporated to give the carboxylic acid used directly in the next step.
Name
Ethyl 7-hydroxy-3,5,6-trimethylbenzofuran-2-carboxylate
Quantity
90 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]2[O:9][C:8]([C:11]([O:13]CC)=[O:12])=[C:7]([CH3:16])[C:6]=2[CH:5]=[C:4]([CH3:17])[C:3]=1[CH3:18].[OH-].[Na+].Cl>CO.C1COCC1>[OH:1][C:2]1[C:10]2[O:9][C:8]([C:11]([OH:13])=[O:12])=[C:7]([CH3:16])[C:6]=2[CH:5]=[C:4]([CH3:17])[C:3]=1[CH3:18] |f:1.2,4.5|

Inputs

Step One
Name
Ethyl 7-hydroxy-3,5,6-trimethylbenzofuran-2-carboxylate
Quantity
90 g
Type
reactant
Smiles
OC1=C(C(=CC=2C(=C(OC21)C(=O)OCC)C)C)C
Name
MeOH THF
Quantity
600 mL
Type
solvent
Smiles
CO.C1CCOC1
Step Two
Name
Quantity
750 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by warming to room temperature for a 2 hr period
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the product extracted into EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=CC=2C(=C(OC21)C(=O)O)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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